molecular formula C17H12N4O2 B12752509 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one CAS No. 84640-83-5

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one

Cat. No.: B12752509
CAS No.: 84640-83-5
M. Wt: 304.30 g/mol
InChI Key: ILQQJDVXWJOXFF-NBVRZTHBSA-N
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Description

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of an indolin-2-one core, which is substituted with a methyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazol-2-ylimino group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science .

Properties

CAS No.

84640-83-5

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

(3E)-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one

InChI

InChI=1S/C17H12N4O2/c1-21-13-10-6-5-9-12(13)14(16(21)22)18-17-20-19-15(23-17)11-7-3-2-4-8-11/h2-10H,1H3/b18-14+

InChI Key

ILQQJDVXWJOXFF-NBVRZTHBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antioxidant agent. .

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to:

Biological Activity

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to its diverse biological effects. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

  • Chemical Name : 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one
  • CAS Number : 84640-83-5
  • Molecular Formula : C17H12N4O
  • Molecular Weight : 304.309 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to indolinones, including 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxicity of several indole derivatives against human cancer cell lines using the MTT assay. The results showed significant antitumor activity for certain derivatives with IC50 values ranging from 6.1 μM to 77.7 μM. Specifically, compounds similar to 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one demonstrated potent inhibition against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines .

CompoundCell LineIC50 (μM)
7aHepG26.1 ± 1.9
7bHepG27.9 ± 1.9
5eMCF-777.7 ± 5.6

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been investigated. In vitro studies suggest that similar compounds possess significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Findings on Antimicrobial Effects

Research indicates that certain derivatives exhibit substantial growth inhibition against various bacterial strains. For instance, compounds structurally related to 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Mechanistic Insights

The biological activity of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Certain derivatives have shown potential as antioxidants, which may contribute to their protective effects against oxidative stress in cells.

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